N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide
Description
N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine ring fused to a pyrazole moiety, linked via an ethyl chain to a pyrrolidine-sulfonamide group.
Properties
IUPAC Name |
N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]pyrrolidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c20-22(21,19-7-1-2-8-19)16-6-10-18-9-3-12(17-18)13-11-14-4-5-15-13/h3-5,9,11,16H,1-2,6-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDHDQNCYJUTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including kinase inhibition.
Mode of Action
Based on its structural similarity to other pyrrolopyrazine derivatives, it may interact with its targets (possibly kinases) and induce changes that lead to its biological effects.
Biological Activity
N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrazine ring, a pyrazole ring, and a pyrrolidine sulfonamide moiety. Its molecular formula is , indicating a complex structure conducive to various interactions within biological systems.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study focusing on similar pyrazole-based sulfonamides demonstrated their effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus .
| Compound | Bacterial Strains Tested | Activity |
|---|---|---|
| This compound | E. coli, S. aureus | Promising |
| Sulfamethoxazole | E. coli, Klebsiella pneumoniae | Effective |
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Pyrazole derivatives are known to interact with specific molecular targets involved in cancer cell proliferation and survival. For instance, compounds similar to this compound have shown inhibitory effects on tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6), both of which are critical in cancer progression .
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazole derivatives has been well-documented. A study reported that certain pyrazole compounds exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may also possess similar anti-inflammatory properties.
The mechanism of action for this compound involves:
Enzyme Inhibition: The compound may inhibit enzymes crucial for bacterial survival or cancer cell proliferation, such as dihydropteroate synthase (DHPS), which is targeted by sulfonamides .
Receptor Modulation: Interaction with specific receptors can modulate signaling pathways that lead to reduced inflammation or altered cell growth patterns.
Case Study 1: Antimicrobial Evaluation
In a comparative study on the antimicrobial efficacy of various pyrazole derivatives, this compound was tested against common pathogens. Results indicated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Activity Assessment
A recent investigation into the anticancer properties of pyrazole derivatives found that those with structural similarities to this compound significantly reduced the viability of cancer cell lines in vitro. The study suggested further exploration into its mechanism could lead to new therapeutic strategies against resistant cancer types.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)pyrrolidine-1-sulfonamide with structurally related sulfonamide derivatives reported in the literature:
Key Observations :
Structural Diversity: The target compound’s pyrazine-pyrazole core distinguishes it from analogs featuring pyridazinone (EP 4 139 296 B1) or pyrrolopyrazine () systems. These heterocycles influence electronic properties and binding affinity . Sulfonamide variations (pyrrolidine vs. piperazine vs. methanesulfonamide) modulate steric bulk and solubility. Piperazine derivatives (e.g., EP 4 139 296 B1) often enhance water solubility due to their basic nitrogen .
Synthetic Strategies :
- Sulfonamide formation via sulfamoyl chloride and amine coupling is common across analogs . The target compound likely follows this route.
- EP 4 139 296 B1 and emphasize pyridine as a solvent/base, critical for deprotonating amines and absorbing HCl byproducts .
Physicochemical Properties :
- The target compound’s estimated molecular weight (~377 g/mol) aligns with EP 4 139 296 B1 ([M+H]⁺ = 377.0), suggesting comparable bioavailability profiles.
- Methanesulfonamide derivatives () are typically more lipophilic than pyrrolidine/piperazine-sulfonamides, impacting membrane permeability .
Functional Group Impact :
- Chlorine in EP 4 139 296 B1 may enhance binding to hydrophobic pockets in biological targets, whereas the target compound’s pyrazine moiety could engage in π-π stacking .
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
